Lipophilicity (LogP) Comparison: 1-(3,5-Difluorophenyl)propan-2-one vs. Mono- and Regioisomeric Analogs
1-(3,5-Difluorophenyl)propan-2-one exhibits a calculated LogP value of 2.09630, which is significantly higher than its mono-fluorinated analog, 1-(3-fluorophenyl)propan-2-one (LogP = 1.9572), indicating greater lipophilicity [1]. This LogP value is comparable to other difluorinated regioisomers, such as 1-(2,6-difluorophenyl)propan-2-one (LogP = 2.09630), but the specific 3,5-substitution pattern influences the compound's electronic distribution and, consequently, its interaction with biological membranes and metabolic enzymes . The increased lipophilicity relative to the mono-fluoro analog suggests enhanced membrane permeability, a critical parameter in drug discovery and development .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.09630 |
| Comparator Or Baseline | 1-(3-fluorophenyl)propan-2-one (LogP = 1.9572); 1-(2,6-difluorophenyl)propan-2-one (LogP = 2.09630); 1-(4-fluorophenyl)propan-2-one (LogP = 1.95720) |
| Quantified Difference | Target is +0.1391 more lipophilic than the mono-fluoro analog. |
| Conditions | Calculated values using ACD/Labs or similar prediction software. |
Why This Matters
Higher lipophilicity can improve membrane permeability, a key factor for oral bioavailability and CNS penetration, making this compound a preferred choice over its mono-fluoro analog for projects targeting intracellular or brain targets.
- [1] MolBase. 1-(3-Fluorophenyl)propan-2-one. Physicochemical Properties. http://qiye.molbase.cn/1737-19-5.html (accessed April 23, 2026). View Source
